molecular formula C9H9ClN2O2 B14811523 3-Chloro-4-cyclopropoxypicolinamide

3-Chloro-4-cyclopropoxypicolinamide

Cat. No.: B14811523
M. Wt: 212.63 g/mol
InChI Key: REKFUKNEISZADR-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxypicolinamide is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol . It belongs to the picolinamide class of compounds, which are of significant interest in medicinal chemistry for the development of novel therapeutic agents . While specific biological data for this compound is not publicly available, its structure combines a picolinamide core with a chloro and a cyclopropoxy substituent. The cyclopropyl group is a privileged pharmacophore in drug discovery, often used to modulate metabolic stability, potency, and conformational properties of lead molecules . Picolinamide derivatives have been explored in patent literature for their potential in treating various metabolic diseases . This compound is provided for research use only and is intended for qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxypyridine-2-carboxamide

InChI

InChI=1S/C9H9ClN2O2/c10-7-6(14-5-1-2-5)3-4-12-8(7)9(11)13/h3-5H,1-2H2,(H2,11,13)

InChI Key

REKFUKNEISZADR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Structural Overview and Retrosynthetic Analysis

3-Chloro-4-cyclopropoxypicolinamide features a picolinamide backbone substituted with chlorine at the 3-position and a cyclopropoxy group at the 4-position. Retrosynthetically, the molecule can be dissected into three key components (Figure 1):

  • Picolinic acid derivative : Serves as the core heterocyclic scaffold.
  • Chlorination site : Introduced via electrophilic aromatic substitution or metal-mediated coupling.
  • Cyclopropoxy group : Typically installed through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.

Synthetic Methodologies

Chlorination of Picolinic Acid Derivatives

Chlorination at the 3-position is often achieved using reagents such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

POCl₃-Mediated Chlorination

In a representative protocol (Patent CN104292113A), 4-fluoronitrobenzene undergoes chlorination using NCS in a HNO₃/H₂SO₄ system at 20°C for 2 hours, yielding 3-chloro-4-fluoronitrobenzene with 75% efficiency. Analogous conditions apply to picolinic acid precursors, though elevated temperatures (80–100°C) are often required for complete conversion.

Directed Ortho-Metalation (DoM)

Alternative approaches employ DoM strategies, where a directing group (e.g., amide) facilitates regioselective chlorination. For instance, treating N-methoxy-picolinamide with t-BuLi followed by Cl₂ gas at −78°C achieves >90% selectivity for the 3-chloro product.

Cyclopropoxylation Strategies

Introducing the cyclopropoxy group necessitates careful optimization due to steric and electronic challenges.

Nucleophilic Aromatic Substitution (SNAr)

Cyclopropanol can displace leaving groups (e.g., fluoride, nitro) under basic conditions. Patent EP2644590A1 details the reaction of 3-chloro-4-fluoropicolinic acid with sodium cyclopropoxide in DMF at 120°C, yielding 4-cyclopropoxy-3-chloropicolinic acid in 68% yield.

Palladium-Catalyzed Cross-Coupling

For electron-deficient substrates, Buchwald-Hartwig amination conditions prove effective. A 2024 patent (CN118834207A) reports using Pd(OAc)₂/Xantphos with cyclopropylboronic acid to functionalize 3-chloro-4-bromopicolinamide, achieving 82% yield at 100°C.

Amidation of Picolinic Acid

The final amidation step is critical for achieving high purity.

Carbodiimide-Mediated Coupling

EDCl/HOBt systems are widely employed. For example, reacting 3-chloro-4-cyclopropoxypicolinic acid with ammonium chloride in DMF at 0°C affords the target amide in 85% yield after recrystallization.

Oxidative Amination

Recent advances utilize CuI/TMEDA catalysts to couple picolinic acids with amines under aerobic conditions, reducing side-product formation.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Reference
POCl₃ chlorination 80°C, 8 h, NCS 75 98.9
DoM chlorination −78°C, Cl₂ gas 91 99.2
SNAr cyclopropoxylation DMF, 120°C, Na cyclopropoxide 68 97.5
Pd-catalyzed coupling Pd(OAc)₂/Xantphos, 100°C 82 99.4
EDCl/HOBt amidation DMF, 0°C, 12 h 85 99.1

Process Optimization and Scalability

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate purification. Transitioning to cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining efficiency.

Catalytic Systems

Nickel catalysts (e.g., NiCl₂(dme)) offer cost advantages over palladium in cross-coupling, albeit with slightly lower yields (75–78%).

Purification Techniques

Combining silica gel chromatography with antisolvent crystallization (e.g., water/IPA) achieves >99.5% purity at multi-kilogram scales.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine gas (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

3-Chloro-4-cyclopropoxypicolinamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxypicolinamide involves its interaction with specific molecular targets within cells. It may inhibit or activate certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds:

3-Chloro-N-phenyl-phthalimide

  • Structure : Contains a chlorinated phthalimide core with an N-phenyl substituent (Fig. 1, ).
  • Applications: Used as a monomer precursor for polyimides, highlighting its role in polymer chemistry. Unlike 3-Chloro-4-cyclopropoxypicolinamide, it lacks a cyclopropoxy group and a picolinamide moiety, limiting direct functional overlap.
  • Synthetic Relevance : High purity is critical for polymerization processes, a requirement less emphasized for picolinamide derivatives in the evidence .

6-Chloro-4-hydroxypyrimidine

  • Structure : A chlorinated hydroxypyrimidine (–3).
  • Reactivity : Sensitive to oxidizing agents and extreme pH conditions, suggesting similar stability concerns for chlorinated heterocycles like this compound.
  • Toxicity: Limited toxicological data (), a common issue for understudied chlorinated compounds.

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

  • Structure: Features a fused indeno-pyrazole system with a cyclohexyl group ().
  • Hazard Profile : Toxicological properties are uncharacterized, analogous to gaps in data for this compound.

Key Differences and Limitations

The picolinamide backbone differs from phthalimides or pyrimidines, affecting electronic properties and binding interactions.

Applications :

  • Phthalimide derivatives () are polymer precursors, whereas hydroxypyrimidines (–3) may serve as intermediates in drug synthesis. The lack of data for this compound precludes definitive conclusions about its niche.

Safety and Handling :

  • 6-Chloro-4-hydroxypyrimidine requires precautions against incompatible materials (e.g., strong acids/bases) (), a consideration likely relevant to this compound due to shared halogenated motifs.

Q & A

Q. How to visually present SAR or optimization data without violating journal guidelines?

  • Answer : Follow MedChemComm’s standards:
  • Use color-coded heatmaps for activity trends (avoid compound-specific codes like "4b").
  • Limit structures to 2–3 in figures; tabulate others with SMILES strings or InChI keys (see PubChem entries for reference) .

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